
(E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide, commonly referred to as FTAM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTAM is a synthetic compound that belongs to the class of acrylamides and has been studied for its potential use in drug development, material science, and biochemistry.
Aplicaciones Científicas De Investigación
Furan and Thiophene Derivatives in Medicinal Chemistry
Furan and thiophene derivatives are pivotal in the realm of medicinal chemistry, serving as structural units in bioactive molecules. Ostrowski (2022) discusses the importance of these heterocycles, specifically furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents, in the chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. Such modifications have been instrumental in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities of various compounds (Ostrowski, 2022).
Acrylamide in Polymer Science
Acrylamide's role in polymer science is well-documented, primarily for synthesizing polyacrylamide, which finds applications across a wide range of industries, from wastewater treatment to paper manufacturing. Friedman (2003) provides an integrated review covering the chemistry, analysis, metabolism, and toxicology of acrylamide, highlighting its extensive industrial and laboratory applications, alongside the need for understanding its formation in food and its impact on human health (Friedman, 2003).
Environmental Implications
The environmental implications of acrylamide, particularly from electronic-waste recycling, are significant. Wong et al. (2007) review the concentrations of persistent organic pollutants, including acrylamide, in different environmental media, underscoring the contamination arising from e-waste recycling activities. Such insights are crucial for developing strategies to mitigate environmental exposure and protect human health (Wong et al., 2007).
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c19-16(4-1-12-5-7-21-10-12)18-9-14-2-3-15(23-14)17(20)13-6-8-22-11-13/h1-8,10-11H,9H2,(H,18,19)/b4-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFJMGABQZEYHK-DAFODLJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)
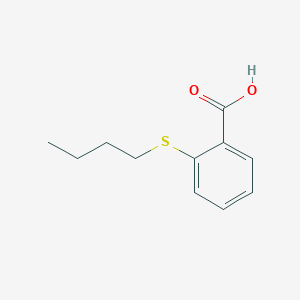
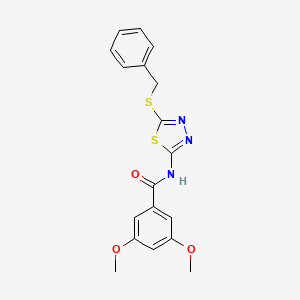
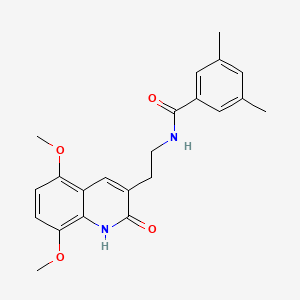
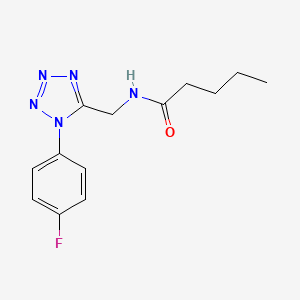
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)
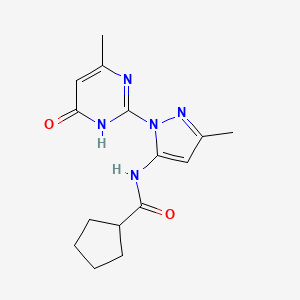
![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)
![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)
